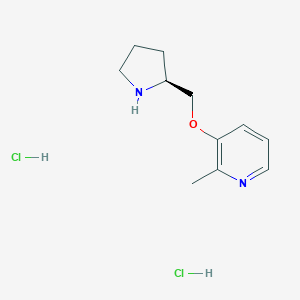
Pozanicline hydrochloride
准备方法
盐酸波扎尼克林是由 2-甲基-3-羟基吡啶和 Boc-L-脯氨醇通过脱水反应合成,随后脱除脯氨醇氮原子的保护基 . 合成路线包括以下步骤:
脱水反应: 2-甲基-3-羟基吡啶与 Boc-L-脯氨醇反应生成中间体。
化学反应分析
盐酸波扎尼克林会发生各种化学反应,包括:
氧化: 波扎尼克林在特定条件下可以被氧化形成氧化衍生物。
还原: 它也可以发生还原反应,导致形成该化合物的还原形式。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。 从这些反应中形成的主要产物取决于所用试剂和条件 .
科学研究应用
Attention-Deficit/Hyperactivity Disorder (ADHD)
Clinical Trials and Efficacy:
- Pozanicline has been evaluated in multiple clinical trials for its efficacy in treating ADHD. A randomized pilot study indicated that doses of 40 mg once daily and 80 mg once daily were well tolerated but did not show statistically significant improvements in ADHD symptoms compared to placebo .
- A subsequent study involving pediatric patients (ages 6-12) also failed to demonstrate significant efficacy, with results showing no meaningful difference in ADHD symptom scores between Pozanicline and placebo groups . Atomoxetine, another ADHD medication, showed statistically significant improvements during these trials.
Safety Profile:
- The safety profile of Pozanicline appears favorable, with adverse events reported being similar to those in placebo groups. Commonly reported side effects included nasopharyngitis and upper respiratory infections . No clinically significant changes were observed in laboratory tests or physical examinations.
Alzheimer's Disease
Pozanicline has also been investigated for its potential use in Alzheimer's disease. Initial studies suggested that nicotinic receptor modulation could enhance cognitive function in patients with this condition due to the role of cholinergic signaling in memory and learning processes . However, comprehensive clinical data supporting its efficacy specifically for Alzheimer’s remains limited.
Summary of Clinical Findings
作用机制
盐酸波扎尼克林通过作为烟碱乙酰胆碱受体 α4β2 和 α6β2 亚型上的部分激动剂发挥作用。 它以高亲和力与这些受体结合,调节神经递质(如乙酰胆碱和多巴胺)的释放 . 这种调节增强了认知功能并提供神经保护作用,使其成为治疗神经系统疾病的潜在治疗剂 .
相似化合物的比较
盐酸波扎尼克林在其对特定烟碱乙酰胆碱受体亚型的选择性和部分激动作用方面是独特的。 相似的化合物包括:
尼古丁: 烟碱乙酰胆碱受体的知名激动剂,但更容易引起副作用。
伐尼克兰: 烟碱乙酰胆碱受体的另一种部分激动剂,用于戒烟,但具有不同的受体亚型选择性。
生物活性
Pozanicline hydrochloride, also known as ABT-089, is a compound developed by Abbott Laboratories that acts primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, therapeutic potential, and relevant research findings.
Pozanicline selectively targets the α4β2 nAChR subtype , which plays a crucial role in modulating neurotransmitter release in the central nervous system (CNS). The mechanism involves:
- Agonistic Activity : Upon binding to nAChRs, Pozanicline induces conformational changes that lead to the opening of ion channels permeable to sodium ions, facilitating neurotransmitter release (e.g., acetylcholine and dopamine) .
- Neurotransmitter Modulation : The activation of nAChRs enhances the release of various neurotransmitters, including norepinephrine and serotonin, which are vital for cognitive functions such as attention and memory .
Therapeutic Applications
Pozanicline has been investigated for its potential in treating various neurological disorders, particularly Attention Deficit Hyperactivity Disorder (ADHD) and cognitive impairments associated with neurodegenerative diseases.
ADHD Studies
- Pediatric Trials : Two randomized controlled trials assessed the safety and efficacy of Pozanicline in children aged 6-12 with ADHD. The studies involved multiple treatment groups over varying durations. Results indicated no significant efficacy compared to placebo, although Pozanicline was generally well tolerated .
- Adult Studies : A pilot study demonstrated some efficacy in adults with ADHD at higher dosages (40 mg once or twice daily), suggesting potential benefits in adult populations despite mixed results in pediatric trials .
Efficacy and Safety
- Clinical Trials : In phase 2 clinical trials, Pozanicline showed a safety profile comparable to placebo with no significant adverse effects reported. Commonly noted side effects included nasopharyngitis and upper respiratory infections .
- Pharmacokinetics : Studies indicate that Pozanicline exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing which is beneficial for patient compliance .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies related to Pozanicline's biological activity:
| Study Type | Population | Dosage Range | Efficacy Outcome | Safety Profile |
|---|---|---|---|---|
| Pediatric RCT | Children (6-12) | 0.085 - 0.700 mg/kg | No significant improvement vs placebo | Well tolerated |
| Adult Pilot Study | Adults with ADHD | 40 mg once/twice daily | Some efficacy observed | Similar to placebo |
| Pharmacokinetic Study | Healthy adults | Variable | Favorable PK profile | No significant adverse events |
属性
IUPAC Name |
2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSESCRKJTJAK-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















